gamma-Propanol
Overview
Description
Gamma-Propanol, also known as this compound, is a useful research compound. Its molecular formula is C17H28O2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gamma Radiation Sterilization
Gamma radiation is a highly effective sterilization method, offering advantages such as high efficiency, room temperature operation, and penetration into sealed containers. Research highlights the protective effect of free radical scavengers, such as 2-propanol, against drug degradation during gamma radiation sterilization. 2-Propanol showed a higher protective effect compared to methanol, indicating its potential utility in radiation sterilization processes (El-Bagory, 2007).
Gamma Surgery in Medical Treatments
Gamma surgery (GS) is used for treating brain metastases from melanoma. GS effectively treats melanoma metastases in the brain, overcoming radioresistance barriers and yielding better results than fractionated radiation. This underlines the importance of gamma radiation in advanced medical treatments (Mingione et al., 2002).
Enantioseparation of Basic Drugs
Gamma-Propanol plays a role in the enantioseparation of basic drugs, which is essential for understanding drug behavior in biological systems. Alcohol hydrophobicity and bulkiness influence the enantioresolution of drugs, indicating that this compound can be used to understand drug interactions better (Deñola et al., 2008).
Soil Sterilization for Laboratory Experiments
Gamma irradiation is recommended over other techniques for soil sterilization in laboratory experiments. It effectively eliminates soil microorganisms and helps in understanding soil chemistry and biology in controlled conditions (McNamara et al., 2003).
Metabolomics in Yeast under Stress
This compound is used in metabolomics to understand cellular responses to stress, such as cadmium exposure in yeast. Such studies are crucial for understanding stress responses at a molecular level, providing insights into cellular adaptation mechanisms (Tanaka et al., 2007).
Mechanism of Action
Target of Action
Gamma-Propanol, also known as Propranolol, primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s “fight or flight” response .
Biochemical Pathways
Upon activation via guanosine triphosphate (GTP), this compound activates phospholipase Cβ, hydrolyzing phosphatidylinositol 4,5-biphosphate into diacylglycerol and inositol triphosphate . This leads to the activation of protein kinase C and an increase in calcium efflux from the endoplasmic reticulum .
Pharmacokinetics
This compound is absorbed following oral administration and consists of two enantiomers . Much of this compound is metabolized in the liver to active and inactive compounds . The oral dose of this compound hydrochloride is 250 to 750 µg/kg thrice-daily in infants and in children it is 200 to 500 µg/kg thrice-daily or 4 times-daily .
Action Environment
The main pathway of entry of this compound into the environment is through its emission into the atmosphere during production, processing, storage, transport, use, and waste disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYNPYLYIYBHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189829 | |
Record name | gamma-Propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36294-23-2 | |
Record name | gamma-Propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?
A1: Studies show that repeatedly giving this compound (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:
- Increased phospholipid content: [, ]
- Decreased cholesterol levels: [, ]
- Inhibition of ATPase activity: [, ]
Q2: What is the potential interaction between this compound and cholesterol levels under different stress durations?
A2: The research suggests a complex interaction between this compound, cholesterol levels, and the duration of acoustic stress exposure in rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.